ML233

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

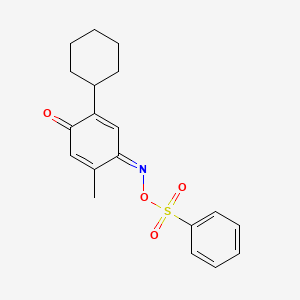

ML233 is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.44. This compound is known for its role as a non-peptide apelin receptor agonist, exhibiting significant selectivity over the closely related angiotensin 1 receptor.

Vorbereitungsmethoden

The synthesis of ML233 involves several steps. The synthetic route typically starts with the preparation of the cyclohexyl and methyl-substituted cyclohexadienone intermediates. These intermediates undergo a series of reactions, including condensation and sulfonation, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

ML233 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonate group. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

ML233 exhibits significant selectivity and potency as an apelin receptor agonist:

- EC50 : 3.7 μM for β-arrestin recruitment

- Selectivity : Over 21-fold selectivity compared to the angiotensin 1 receptor (EC50 > 79 μM) .

Cardiovascular Research

This compound has been investigated for its role in cardiovascular health. Studies demonstrate that it can improve cardiac function by enhancing left ventricular contractility through apelin receptor activation. For instance, a study highlighted that intracoronary administration of apelin peptides increased cardiac output and reduced pulmonary artery pressure .

Metabolic Disorders

Research indicates that this compound may have beneficial effects on metabolic diseases. Its ability to stimulate insulin secretion and improve glucose tolerance positions it as a candidate for treating type 2 diabetes and related complications .

| Compound | EC50 (μM) | Selectivity | Target Receptor |

|---|---|---|---|

| This compound | 3.7 | >21-fold | Apelin Receptor |

| E339-3D6 | 6.4 | - | Agonist |

| BMS-986224 | 9.5 | - | Agonist |

Table 2: Off-target Binding Profiles

| Receptor Type | Binding Affinity (K_i) |

|---|---|

| 5-HT1A | - |

| α2C Adrenergic | - |

| Mu-opioid | - |

| Benzylpiperazine | - |

Case Studies

-

Cardiac Function Improvement :

A clinical study demonstrated that this compound administration led to increased left ventricular ejection fraction in heart failure models, suggesting its potential as a therapeutic agent for heart conditions . -

Diabetes Management :

In preclinical trials, this compound improved insulin sensitivity and reduced hyperglycemia in diabetic mice models, indicating its possible application in diabetes treatment . -

Neuroprotection :

Research exploring the neuroprotective effects of this compound showed promise in reducing neuroinflammation and improving cognitive function in animal models of neurodegeneration .

Wirkmechanismus

The mechanism of action of ML233 involves its interaction with the apelin receptor. This interaction activates specific signaling pathways that regulate various physiological processes. The compound’s selectivity for the apelin receptor over the angiotensin 1 receptor is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

ML233 can be compared with other similar compounds, such as:

- [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonamide

- [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel |

C19H20NO4S- |

|---|---|

Molekulargewicht |

358.43 |

IUPAC-Name |

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |

InChI-Schlüssel |

BFVKRFHHESLWBN-LVZFUZTISA-M |

SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ML233; ML 233; ML-233. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.